

# An In-depth Technical Guide to the Human GRP Gene on Chromosome 18

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Compound of Interest		
Compound Name:	Gastrin-Releasing Peptide, human	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Gastrin-Releasing Peptide (GRP) gene, focusing on its genomic location, structure, and the signaling pathways it initiates. The information is intended to support research and development efforts targeting GRP and its receptor in various physiological and pathological contexts, including cancer and neurological disorders.

#### **Genomic Location and Structure**

The human GRP gene is located on the long (q) arm of chromosome 18 at position 21.32.[1] It is situated on the plus strand and spans a significant genomic region.

Table 1: Genomic Coordinates of the Human GRP Gene

Assembly	Chromosome	Location	Size
GRCh38/hg38	18	59,219,189 - 59,230,774	11,586 bp
GRCh37/hg19	18	56,887,390 - 56,898,006	10,617 bp

The GRP gene is composed of three exons and two large introns.[2] The preproprotein for GRP is encoded by these three exons.



Table 2: Structure of the Human GRP Gene

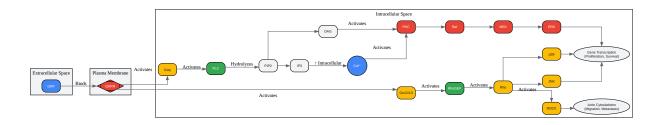
Feature	Size	Description
Intron 1	~4.8 kb	Separates Exon 1 and Exon 2.
Intron 2	~3.9 kb	Separates Exon 2 and Exon 3.
Exon 1	-	Encodes the 5'-untranslated region, the signal peptide, and the N-terminal portion of the GRP prohormone.
Exon 2	-	Encodes the C-terminal portion of the GRP prohormone.
Exon 3	-	Encodes the C-terminal flanking peptide and the 3'-untranslated region.

Alternative splicing of the GRP gene transcript results in multiple transcript variants, leading to different protein isoforms.[2] The primary transcript, NM\_002091.5, encodes the 148-amino acid preproprotein that is processed to produce the 27-amino acid gastrin-releasing peptide and the 10-amino acid neuromedin C.[3]

## **GRP/GRPR Signaling Pathway**

Gastrin-Releasing Peptide exerts its biological effects by binding to its specific G-protein coupled receptor, the Gastrin-Releasing Peptide Receptor (GRPR). This interaction primarily activates  $G\alpha q$  and  $G\alpha 12/13$  proteins, initiating a cascade of intracellular signaling events.





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**GRP Signaling Pathway** 

## **Experimental Protocols**

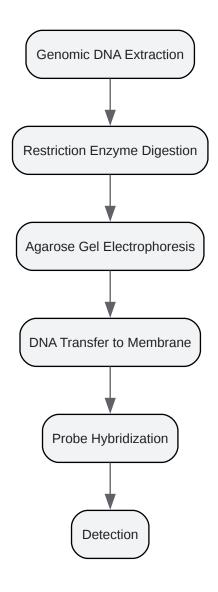
This section provides an overview of key experimental methodologies for studying the GRP gene and its expression.

## **Southern Blot Analysis for GRP Gene Detection**

Southern blotting can be utilized to identify the GRP gene within the human genome and to analyze its structure.

Workflow:





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#### Southern Blot Workflow

#### Methodology:

- Genomic DNA Isolation: Extract high-quality genomic DNA from human cells or tissues.
- Restriction Digest: Digest 10-20 μg of genomic DNA with a suitable restriction enzyme (e.g., EcoRI) overnight. Human DNA cut with EcoRI is expected to yield a major band of 6.8 kb and a minor band of 11.3 kb that hybridize with a GRP probe.[4]
- Agarose Gel Electrophoresis: Separate the DNA fragments on a 0.8% agarose gel.



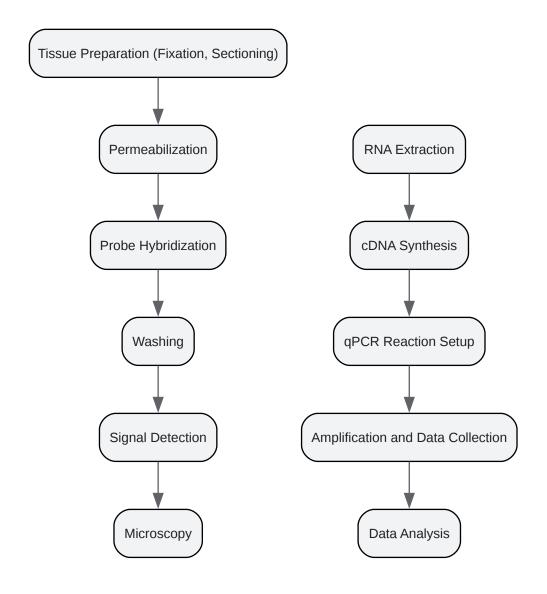
- Transfer: Transfer the separated DNA fragments from the gel to a nylon or nitrocellulose membrane by capillary action or electroblotting.
- Probe Preparation: A GRP-specific probe is required. This can be a cDNA clone of the GRP gene or a PCR-amplified fragment. The probe should be labeled with a radioactive isotope (e.g., <sup>32</sup>P) or a non-radioactive label (e.g., digoxigenin).
- Hybridization: Pre-hybridize the membrane to block non-specific binding sites, then hybridize with the labeled GRP probe overnight at an appropriate temperature (e.g., 65°C).
- Washing: Wash the membrane under stringent conditions to remove the unbound probe.
- Detection: Detect the hybridized probe by autoradiography (for radioactive probes) or chemiluminescence/colorimetric methods (for non-radioactive probes).

## In Situ Hybridization for GRP mRNA Localization

In situ hybridization (ISH) allows for the visualization of GRP mRNA expression within the cellular context of tissues.

Workflow:





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### References

- 1. GRP gastrin releasing peptide [Homo sapiens (human)] Gene NCBI [ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
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